molecular formula C27H23ClN2O6 B6513320 N-(3-chlorophenyl)-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-1-benzofuran-2-carboxamide CAS No. 888437-98-7

N-(3-chlorophenyl)-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-1-benzofuran-2-carboxamide

Cat. No.: B6513320
CAS No.: 888437-98-7
M. Wt: 506.9 g/mol
InChI Key: AGELMMRAOSAREY-VAWYXSNFSA-N
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Description

N-(3-chlorophenyl)-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C27H23ClN2O6 and its molecular weight is 506.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 506.1244642 g/mol and the complexity rating of the compound is 767. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3-chlorophenyl)-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article aims to provide an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core substituted with various functional groups, which are crucial for its biological activity. The structural formula can be represented as follows:

C20H20ClO4\text{C}_{20}\text{H}_{20}\text{ClO}_4

Key Properties:

  • Molecular Weight: 356.83 g/mol
  • CAS Number: 10263-19-1
  • Solubility: Soluble in organic solvents; limited solubility in water.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The process includes the formation of the benzofuran ring followed by the introduction of the chlorophenyl and trimethoxyphenyl groups through electrophilic aromatic substitution reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (nM)
N-(3-chlorophenyl)...A54950
N-(3-chlorophenyl)...MCF-770
N-(3-chlorophenyl)...HT-2990
Combretastatin A-4 (Control)A549180

The compound exhibited IC50 values in the low nanomolar range against A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines, indicating potent anticancer activity. Notably, it was found to be more effective than the standard control compound Combretastatin A-4 against these cell lines .

The proposed mechanism involves the inhibition of tubulin polymerization and targeting specific sites on tubulin, which disrupts mitotic spindle formation during cell division. This dual-targeting strategy is believed to enhance its efficacy against resistant cancer cell lines .

Case Study 1: In Vivo Efficacy

A study conducted on hyperlipidemic rat models demonstrated that derivatives similar to this compound significantly reduced plasma triglyceride levels and improved lipid profiles when administered at doses of 15 mg/kg. This suggests a potential role in metabolic disorders alongside its anticancer properties .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of benzofuran derivatives revealed that modifications at specific positions on the benzofuran ring can enhance biological activity. For example, substituents at the C-5 position were found to improve antiproliferative effects significantly when combined with methoxy groups at strategic locations on the phenyl rings .

Properties

IUPAC Name

N-(3-chlorophenyl)-3-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN2O6/c1-33-21-13-16(14-22(34-2)25(21)35-3)11-12-23(31)30-24-19-9-4-5-10-20(19)36-26(24)27(32)29-18-8-6-7-17(28)15-18/h4-15H,1-3H3,(H,29,32)(H,30,31)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGELMMRAOSAREY-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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